2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone is an organic compound known for its significance in medicinal chemistry Its structure comprises a fluorinated phenyl ring, an oxadiazole moiety, and a pyrrole ring connected to a piperidine group via an ethanone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone typically involves a multi-step process:
Starting Materials: : 4-Fluoroaniline, ethyl 2-oxobutanoate, and piperidine.
Key Steps
Diazotization of 4-fluoroaniline to form the diazonium salt.
Coupling the diazonium salt with ethyl 2-oxobutanoate to yield the oxadiazole intermediate.
Cyclization reaction to form the pyrrole ring.
Substitution of the pyrrole with piperidine to achieve the final product.
Industrial Production Methods
Industrial-scale production involves optimizing the reaction conditions to maximize yield and purity while minimizing costs. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The aromatic rings can undergo oxidation under harsh conditions.
Reduction: : The carbonyl group can be reduced to an alcohol.
Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Sodium methoxide (NaOMe) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: : Oxidized derivatives of the aromatic rings.
Reduction: : Corresponding alcohol of the carbonyl group.
Substitution: : Substituted derivatives of the fluorinated aromatic ring.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex organic molecules.
Biology
Acts as a probe in biochemical assays to study enzyme mechanisms.
Medicine
Potential therapeutic agent for conditions like inflammation and cancer due to its unique structure and biological activity.
Industry
Applied in material science for the development of novel polymers and advanced materials.
Mechanism of Action
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone exerts its effects through interaction with specific molecular targets. The fluorophenyl and oxadiazole moieties enable binding to enzyme active sites, while the piperidine ring enhances solubility and bioavailability. This compound may inhibit specific enzymes or receptors, modulating cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
Uniqueness
The presence of the fluorine atom in 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone confers unique electronic properties, enhancing its reactivity and specificity compared to its chlorinated and methylated analogs. This distinction makes it particularly valuable in medicinal chemistry for developing targeted therapies.
Properties
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c20-15-8-6-14(7-9-15)18-21-19(26-22-18)16-5-4-12-24(16)13-17(25)23-10-2-1-3-11-23/h4-9,12H,1-3,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOJNXYHKSLZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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